![molecular formula C23H25N3O2S2 B12149811 N-(2-ethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12149811.png)
N-(2-ethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
“N-(2-ethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothieno pyrimidine core, making it of interest for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno pyrimidine core, followed by the introduction of the 2-ethylphenyl and sulfanylacetamide groups. Common reagents and conditions include:
Starting materials: Benzothiophene derivatives, ethylphenyl amines, and acetamide derivatives.
Reaction conditions: Catalysts such as palladium or copper, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(2-ethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
Key Findings :
- Inhibition of COX Enzymes : Studies have shown that certain derivatives possess IC50 values comparable to established anti-inflammatory drugs like celecoxib. For example, some derivatives reported IC50 values as low as 0.04 μmol.
- Mechanism of Action : The compound reduces prostaglandin E2 (PGE2) production, a key mediator in inflammatory responses. The presence of electron-donating substituents enhances this activity by stabilizing the enzyme-inhibitor complex.
Anticancer Potential
Emerging studies suggest that N-(2-ethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may also exhibit anticancer properties.
Research Insights :
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
- Mechanisms of Action : The compound may induce apoptosis in cancer cells through multiple pathways including the activation of caspases and modulation of cell cycle regulators.
Structure-Activity Relationship (SAR)
The efficacy of N-(2-ethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be attributed to its unique structural features:
- Sulfanyl Group : Essential for interaction with biological targets.
- Acetamide Functional Group : Enhances solubility and bioavailability.
- Substituted Aromatic Rings : Contribute to membrane permeability and binding affinity.
Study 1: Anti-inflammatory Activity
A study conducted on various pyrazolopyrimidine derivatives demonstrated their ability to inhibit COX enzymes effectively. The results indicated that modifications to the sulfanyl group significantly enhanced anti-inflammatory activity.
Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the compound's potential in targeting specific cancer pathways. The study found that treatment with the compound resulted in a marked decrease in cell viability in breast and colon cancer cell lines.
Mechanism of Action
The mechanism of action of “N-(2-ethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “N-(2-ethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” include other benzothieno pyrimidine derivatives and acetamide-containing molecules. Examples include:
Benzothieno pyrimidines: Known for their biological activity and use in medicinal chemistry.
Acetamide derivatives: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Biological Activity
N-(2-ethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity based on diverse research findings and case studies.
1. Anti-inflammatory Properties
Research has indicated that compounds similar to N-(2-ethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anti-inflammatory activity. A study on related pyrido[2,3-d]pyrimidine derivatives showed that they could inhibit COX enzymes (cyclooxygenases), which play a crucial role in inflammation pathways. The most potent derivatives achieved up to 47.1% inhibition at 20 µM concentration .
Compound | COX Inhibition (%) | Concentration (µM) |
---|---|---|
Compound A | 47.1 | 20 |
Celecoxib | 80.1 | 1 |
Compound B | 27.72 | 22 |
2. Anticancer Activity
The compound's structural features suggest potential activity against cancer cell lines. Pyrido[2,3-d]pyrimidines have been shown to target the EPH receptor family implicated in various cancers . In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cells by inducing apoptosis and inhibiting proliferation.
3. Antimicrobial Activity
Preliminary studies have indicated that compounds with similar structures possess antimicrobial properties against various pathogens. The presence of the sulfanyl group is believed to enhance the antimicrobial efficacy by disrupting microbial cell membranes.
Case Study 1: COX Inhibition in Inflammatory Models
A series of synthesized compounds were evaluated for their COX inhibitory activity using an in vitro assay. Compounds with structural modifications similar to N-(2-ethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide showed varying degrees of inhibition compared to standard drugs like celecoxib.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of pyrido[2,3-d]pyrimidine derivatives on breast cancer cell lines (MCF7), several compounds demonstrated significant growth inhibition at micromolar concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Properties
Molecular Formula |
C23H25N3O2S2 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H25N3O2S2/c1-3-13-26-22(28)20-16-10-6-8-12-18(16)30-21(20)25-23(26)29-14-19(27)24-17-11-7-5-9-15(17)4-2/h3,5,7,9,11H,1,4,6,8,10,12-14H2,2H3,(H,24,27) |
InChI Key |
UHZYDQWWEGZMCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Origin of Product |
United States |
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